molecular formula C17H21N3O3S B11118528 2-{[3-(4-methoxyphenyl)propanoyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-{[3-(4-methoxyphenyl)propanoyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11118528
M. Wt: 347.4 g/mol
InChI Key: IPNNDIKAFRVGNH-UHFFFAOYSA-N
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Description

2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound with a thiazole ring structure

Preparation Methods

The synthesis of 2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves multiple steps, starting with the preparation of the thiazole ring. The synthetic route typically includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

    Attachment of the Methoxyphenyl Group: The 4-methoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Propanamido Group: The propanamido group is attached via an amide bond formation reaction, typically using a coupling reagent like HATU or EDCI.

    Final Assembly: The final compound is assembled by linking the thiazole ring with the propanamido and methoxyphenyl groups under controlled reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    2-[3-(4-Methoxyphenyl)propanamido]benzoic acid: This compound has a similar methoxyphenyl group but differs in the core structure, leading to different chemical and biological properties.

    2-{2-[3-(4-Methoxyphenyl)propanamido]-1,3-thiazol-4-yl}acetic acid: This compound shares the thiazole ring and methoxyphenyl group but has different substituents, affecting its reactivity and applications.

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate:

The uniqueness of 2-[3-(4-METHOXYPHENYL)PROPANAMIDO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)propanoylamino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H21N3O3S/c1-11-15(16(22)20(2)3)24-17(18-11)19-14(21)10-7-12-5-8-13(23-4)9-6-12/h5-6,8-9H,7,10H2,1-4H3,(H,18,19,21)

InChI Key

IPNNDIKAFRVGNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CCC2=CC=C(C=C2)OC)C(=O)N(C)C

solubility

41.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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